(1R,8R,9S)-tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine (1R,8R,9S)-tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine
Brand Name: Vulcanchem
CAS No.: 62624-26-4
VCID: VC20622265
InChI: InChI=1S/C11H13N/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9/h1-4,7,10-11H,5-6,12H2/t7-,10-,11+/m1/s1
SMILES:
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol

(1R,8R,9S)-tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine

CAS No.: 62624-26-4

Cat. No.: VC20622265

Molecular Formula: C11H13N

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

(1R,8R,9S)-tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine - 62624-26-4

Specification

CAS No. 62624-26-4
Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
IUPAC Name (1R,8R,9S)-tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine
Standard InChI InChI=1S/C11H13N/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9/h1-4,7,10-11H,5-6,12H2/t7-,10-,11+/m1/s1
Standard InChI Key NVPNUMDAUYTNLJ-ONOSFVFSSA-N
Isomeric SMILES C1[C@@H]2C[C@@H]([C@H]1C3=CC=CC=C23)N
Canonical SMILES C1C2CC(C1C3=CC=CC=C23)N

Introduction

Structural Characteristics and Molecular Properties

The core structure of (1R,8R,9S)-tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine consists of three fused rings: a bicyclo[2.2.1]heptane moiety fused to a cyclohexene system, with an exocyclic amine group at position 9. The stereochemistry at positions 1, 8, and 9 is critical to its reactivity and biological interactions.

Molecular Formula and Key Properties

PropertyValue
Molecular FormulaC₁₁H₁₃N
Molecular Weight159.23 g/mol
Stereochemistry(1R,8R,9S)
Hazard ClassificationSkin/Eye Irritant

The amine group introduces polarity, enhancing solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The rigid tricyclic framework contributes to thermal stability, with decomposition temperatures exceeding 200°C under inert atmospheres .

Synthetic Approaches and Challenges

Retrosynthetic Analysis

The synthesis of this compound likely begins with a Diels-Alder reaction to construct the bicyclic core, followed by functionalization to introduce the amine group. A plausible route involves:

  • Diels-Alder Cycloaddition: Reacting cyclopentadiene with a dienophile such as 1,4-benzoquinone to form a tricyclic adduct .

  • Oxygenation: Introducing ketone groups at positions 3 and 6 via oxidation, as demonstrated in related dione derivatives .

  • Reductive Amination: Converting ketones to amines using ammonia and a reducing agent like sodium cyanoborohydride.

Stereochemical Control

Achieving the (1R,8R,9S) configuration requires chiral catalysts or resolution techniques. Asymmetric Diels-Alder reactions using Evans’ oxazaborolidine catalysts have been employed for similar systems to enforce enantioselectivity . Post-synthetic modifications, such as enzymatic resolution, may further refine stereochemical purity.

Industrial Scalability

Biological Activity and Mechanisms

Antimicrobial Efficacy

Preliminary testing of structurally similar amines reveals activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) of 32–64 μg/mL . Mechanistic studies suggest membrane disruption via hydrophobic interactions with lipid bilayers .

Toxicity Profile

Safety data indicate moderate hazards:

  • Skin/Eye Irritation: Classified under GHS Category 2/2A, requiring protective equipment during handling .

  • Respiratory Toxicity: Inhalation may cause irritation (GHS Category 3), necessitating ventilated workspaces .

Comparative Analysis with Related Compounds

Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione

This dione derivative (C₁₁H₁₀O₂) lacks the amine group but shares the tricyclic backbone. It serves as a precursor in aminolysis reactions, though its biological activity is limited to weak enzyme inhibition .

(1S,8R)-Tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine

A positional isomer with the amine at position 3, this compound shows reduced neuroactivity compared to the 9-amine derivative, highlighting the importance of substituent placement .

Applications in Materials Science

The rigid scaffold of (1R,8R,9S)-tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine makes it a candidate for high-performance polymers. Coordination polymerization with metallocene catalysts produces copolymers with glass transition temperatures (T₉) exceeding 150°C, suitable for aerospace components .

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